molecular formula C17H15NO6 B4859357 propyl 2-[(4-nitrobenzoyl)oxy]benzoate

propyl 2-[(4-nitrobenzoyl)oxy]benzoate

Cat. No.: B4859357
M. Wt: 329.30 g/mol
InChI Key: MQFQPRDRYILYCH-UHFFFAOYSA-N
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Description

Propyl 2-[(4-nitrobenzoyl)oxy]benzoate is a synthetic benzoate ester derivative of interest in various chemical and pharmaceutical research fields. This compound features a nitroaromatic moiety, a functional group commonly exploited in the design of energetic materials and as a precursor in synthetic organic chemistry . As an ester, it may serve as a key intermediate in the development of more complex molecules, such as those explored in medicinal chemistry programs for creating novel bioactive compounds . Researchers may also investigate its potential application in agrochemical research, given that certain benzoate and nitroaromatic compounds are known to exhibit herbicidal activity, for instance, by acting as inhibitors of plant growth processes . The presence of the propyl ester group can influence the compound's lipophilicity and metabolic stability, making it a relevant subject for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

propyl 2-(4-nitrobenzoyl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-2-11-23-17(20)14-5-3-4-6-15(14)24-16(19)12-7-9-13(10-8-12)18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQPRDRYILYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with propanol in the presence of an acid catalyst, followed by the acylation of the resulting propyl 2-hydroxybenzoate with 4-nitrobenzoyl chloride. The reaction conditions often include:

    Esterification: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out under reflux conditions.

    Acylation: The acylation step is performed using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and heat transfer.

    Purification steps: Including recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 4-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzoic acid.

    Reduction: Propyl 2-[(4-aminobenzoyl)oxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-[(4-nitrobenzoyl)oxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial processes.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Propyl 4-({2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl}amino)benzoate (ZJ 0273)
  • Structure: Features a benzylamino linker to a 4,6-dimethoxypyrimidinyloxy group instead of the nitrobenzoyloxy group.
  • Application: A novel herbicide with demonstrated efficacy in microsynthesis (53% yield) and high purity (>98%) via preparative-HPLC .
  • Key Difference: The amino-pyrimidinyloxy moiety in ZJ 0273 likely enhances herbicidal activity compared to the nitro group in the target compound, which may influence electron-withdrawing effects and bioavailability.
Propyl 2-(4-Methylbenzenesulfonamido)benzoate
  • Structure : Contains a sulfonamide group at the 2-position instead of the nitrobenzoyloxy ester.
Nitrooxy-Containing Esters (Compounds 38–41)
  • Examples :
    • [(4-{[3-(Nitrooxy)propyl]thio}benzoyl)oxy]methyl 2-(acetyloxy)benzoate (38)
    • [(4-{[2,3-Bis(nitrooxy)propyl]thio}benzoyl)oxy]methyl 2-(acetyloxy)benzoate (39)
  • These compounds are synthesized via multistep routes with yields up to 70% .
  • Key Difference : The nitrooxy-thio/sulfinyl linkages in these esters contrast with the nitrobenzoyloxy group, affecting stability and metabolic pathways.

Functional Analogues (Herbicides)

Clethodim
  • Structure: 2-[1-[[[(3-Chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one.
  • Properties : Log P = 4.14 (hydrophobic), LC₅₀ (fish) > 33 mg/L, and readily biodegradable .
  • Comparison: Unlike the benzoate ester backbone of the target compound, clethodim’s cyclohexenone core and thioether groups confer distinct herbicidal mechanisms (ACCase inhibition).
Tepraloxydim
  • Structure : Similar to clethodim but with a tetrahydro-2H-pyran-4-yl group.
  • Application : Broad-spectrum herbicide with enhanced environmental persistence .

Q & A

Q. What are the recommended synthetic routes for propyl 2-[(4-nitrobenzoyl)oxy]benzoate?

The synthesis typically involves a two-step esterification process. First, 4-nitrobenzoyl chloride is reacted with salicylic acid derivatives to form the nitrobenzoyloxy intermediate. Subsequently, propyl esterification is achieved using propanol under acidic or basic catalysis. Key solvents include dichloromethane (DCM) or dimethylformamide (DMF), with catalysts like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Purification methods such as column chromatography or recrystallization are critical for isolating the final product .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ester linkages and nitrobenzoyl group positions.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, nitro group absorption at ~1520 cm⁻¹).
  • Computational Analysis: Tools like XLogP (logP ~10.8) and topological polar surface area (~98.4 Ų) predict solubility and reactivity .

Q. How can researchers ensure compound stability during storage?

Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis or nitro group reduction. Avoid exposure to light and moisture, as these can degrade ester bonds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

  • Grow high-quality crystals via slow evaporation in non-polar solvents.
  • Collect intensity data with a CCD detector.
  • Refine structures using direct methods (SHELXS) and validate with R-factor convergence (<5%). This approach is robust even for nitro-containing aromatic systems .

Q. What computational strategies predict its biological or environmental interactions?

  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) using force fields like AMBER.
  • Quantitative Structure-Activity Relationship (QSAR): Correlate descriptors (e.g., logP, polar surface area) with toxicity or bioactivity.
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers address contradictory data in solubility or reactivity studies?

  • Controlled Replication: Standardize solvent systems (e.g., DMSO for solubility assays).
  • Cross-Validation: Compare NMR, HPLC, and HRMS data to confirm purity.
  • Environmental Controls: Maintain consistent temperature and humidity during experiments to minimize variability .

Q. What methodologies assess its ecotoxicological impact?

  • Aquatic Toxicity Testing: Use Daphnia magna (48-h LC50) and Scenedesmus quadricauda (72-h EC50) assays to evaluate acute toxicity.
  • Bioaccumulation Studies: Measure partition coefficients (e.g., logKₒw) to predict environmental persistence.
  • Metabolite Profiling: Identify degradation products via LC-MS to assess long-term ecological risks .

Methodological Notes

  • Synthesis Optimization: Replace traditional column chromatography with preparative HPLC for higher yields of enantiomerically pure samples .
  • Crystallography Pitfalls: Twinning or disorder in nitro groups may require using SHELXD for phase refinement .
  • Toxicity Data Gaps: Extrapolate from structurally related compounds (e.g., LC50 values for clethodim analogs) while noting limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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